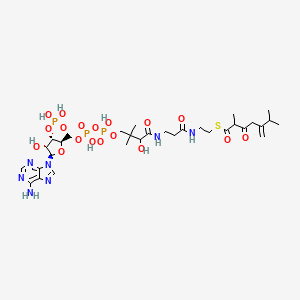

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Descripción

Propiedades

Fórmula molecular |

C31H50N7O18P3S |

|---|---|

Peso molecular |

933.8 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6-dimethyl-5-methylidene-3-oxoheptanethioate |

InChI |

InChI=1S/C31H50N7O18P3S/c1-16(2)17(3)11-19(39)18(4)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(5,6)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-16,18,20,23-25,29,41-42H,3,7-13H2,1-2,4-6H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t18?,20-,23-,24-,25?,29-/m1/s1 |

Clave InChI |

ZDNHBFFDLIHLER-RUGIFTTKSA-N |

SMILES isomérico |

CC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a coenzyme A (CoA) thioester that is a putative intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Its unique structure, featuring a methylene group and multiple methyl branches, suggests its origin from the catabolism of acyclic isoprenoids, such as components of essential oils. This document provides a comprehensive overview of the current understanding of this molecule, including its chemical properties, hypothesized metabolic pathway, and relevant experimental methodologies for its study. While specific experimental data on this compound is limited in publicly available literature, this guide extrapolates from known principles of fatty acid metabolism and acyl-CoA analysis to provide a robust framework for researchers.

Chemical Identity and Properties

This compound is a complex organic molecule comprising a heptanoyl backbone with several modifications, attached to a coenzyme A moiety via a thioester linkage.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀N₇O₁₈P₃S | PubChem |

| Molecular Weight | 933.75 g/mol | PubChem |

| Canonical SMILES | CC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(O)(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | PubChem |

| Physical State | Presumed solid at room temperature | Inferred |

| Solubility | Expected to be soluble in aqueous buffers | Inferred from CoA structure |

Hypothesized Metabolic Pathway

Current evidence suggests that this compound is an intermediate in the peroxisomal β-oxidation of branched-chain fatty acids, likely originating from the degradation of acyclic terpenes.

A key reaction identified in the Metabolic Atlas database shows the conversion of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA to 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Drosophila melanogaster, catalyzed by the protein product of the gene CG9577. The requested molecule, this compound, is the logical subsequent product, formed through the oxidation of the 3-hydroxy group. This reaction is a canonical step in the β-oxidation spiral.

The proposed metabolic pathway is as follows:

Caption: Hypothesized metabolic pathway leading to the formation of this compound.

Enzymology

-

Enoyl-CoA Hydratase Activity (CG9577/EHHADH): The initial hydration of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA is likely catalyzed by an enoyl-CoA hydratase. In Drosophila, the gene CG9577 is implicated. The human ortholog is likely Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH), a peroxisomal multifunctional enzyme.

-

3-Hydroxyacyl-CoA Dehydrogenase Activity (HSD17B4): The oxidation of the 3-hydroxy group of 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA to a 3-oxo group is a dehydrogenation reaction. In humans, this step in peroxisomal β-oxidation is often carried out by 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4), another peroxisomal multifunctional enzyme with 3-hydroxyacyl-CoA dehydrogenase activity.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for its chemical synthesis and analytical quantification, based on established procedures for other acyl-CoA thioesters.

Chemical Synthesis of this compound

The synthesis of acyl-CoA thioesters can be achieved through the reaction of the corresponding acyl anhydride with coenzyme A.

Caption: General workflow for the chemical synthesis of acyl-CoA thioesters.

Protocol:

-

Preparation of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Anhydride:

-

Dissolve 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add an equimolar amount of a carbodiimide coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide - DCC).

-

Stir the reaction at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the urea byproduct.

-

The resulting solution contains the desired anhydride.

-

-

Reaction with Coenzyme A:

-

Dissolve coenzyme A trilithium salt hydrate in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

-

Slowly add the anhydride solution to the coenzyme A solution with vigorous stirring.

-

Maintain the pH of the reaction mixture at 7.5-8.0 by the addition of a dilute base (e.g., 0.1 M NaOH).

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

-

Collect the fractions corresponding to the product peak.

-

-

Lyophilization and Storage:

-

Pool the pure fractions and lyophilize to obtain the product as a white powder.

-

Store the lyophilized product at -80°C under an inert atmosphere.

-

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.

Caption: Workflow for the quantification of acyl-CoAs by LC-MS/MS.

Protocol:

-

Sample Preparation (from cell culture or tissue):

-

Homogenize cells or tissue in a cold extraction buffer (e.g., 80% methanol).

-

Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from other cellular components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

-

Ionization: Electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion (Q1): m/z corresponding to the [M+H]⁺ of this compound.

-

Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z 428.03 or 261.05).

-

-

-

Data Analysis:

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the purified compound.

-

Concluding Remarks

This compound represents an intriguing, yet understudied, metabolite at the intersection of lipid and xenobiotic metabolism. The hypothesized pathway, originating from acyclic terpene degradation and proceeding through peroxisomal β-oxidation, opens new avenues for research into the metabolic fate of dietary and environmental compounds. The experimental frameworks provided in this guide offer a starting point for researchers to synthesize, detect, and quantify this molecule, thereby enabling further elucidation of its biological significance and its potential role in health and disease. Future studies should focus on confirming its presence in biological systems, identifying the specific enzymes responsible for its formation and further metabolism, and exploring the physiological consequences of its accumulation or deficiency.

In-depth Technical Guide: 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

An advanced overview for researchers, scientists, and drug development professionals.

Foreword

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-Coenzyme A is a complex acyl-CoA derivative. This document provides a summary of its known structural and physicochemical properties. It is important to note that detailed experimental data and biological studies on this specific molecule are limited in publicly accessible scientific literature. The information presented herein is largely derived from computational predictions available in chemical databases.

Chemical Structure and Identification

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a thioester of coenzyme A with a modified heptanoic acid. The acyl chain is characterized by two methyl groups at positions 2 and 6, a methylene group at position 5, and a ketone group at position 3.

The structure of the 2,6-dimethyl-5-methylene-3-oxo-heptanoyl moiety is covalently linked to the thiol group of coenzyme A, a large molecule essential for numerous biochemical reactions involving fatty acid metabolism and the citric acid cycle.

Structural Diagram:

Caption: 2D structure of the 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl moiety attached to Coenzyme A.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C31H50N7O18P3S | PubChem[1] |

| Molecular Weight | 933.7 g/mol | PubChem[1] |

| Monoisotopic Mass | 933.21460121 Da | PubChem[1] |

| XLogP3-AA (Predicted) | -3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 12 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 22 | PubChem[1] |

| Rotatable Bond Count | 21 | PubChem[1] |

| Exact Mass | 933.21460121 | PubChem[1] |

| Topological Polar Surface Area | 443 Ų | PubChem[1] |

| Heavy Atom Count | 60 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 1990 | PubChem[1] |

Biological Context and Potential Significance

While specific biological roles for this compound have not been elucidated in published research, its structure suggests potential involvement in metabolic pathways. Acyl-CoA molecules are central intermediates in fatty acid synthesis and degradation, as well as in the biosynthesis of polyketides and other secondary metabolites. The unusual modifications on the heptanoyl chain, such as the methylene group and the additional methylations, may indicate a role as a specific building block for a larger natural product or as an intermediate in a unique metabolic pathway.

Logical Relationship Diagram:

Caption: Hypothetical biosynthetic pathway involving this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not available in the current body of scientific literature. For researchers interested in studying this molecule, the following general workflow would be a logical starting point.

General Experimental Workflow Diagram:

Caption: A generalized workflow for the future study of this compound.

Conclusion and Future Directions

This compound represents a structurally intriguing molecule with currently uncharacterized biological functions. The lack of experimental data underscores a significant knowledge gap. Future research efforts should be directed towards its chemical synthesis to enable detailed structural and spectroscopic characterization. Subsequently, the synthesized molecule could be utilized in various biological assays to investigate its potential role as an enzyme substrate or inhibitor, a precursor in biosynthetic pathways, or a signaling molecule. Such studies would be invaluable in elucidating the functional significance of this and other structurally related acyl-CoA derivatives in biology and medicine.

References

Unraveling the Enigmatic Role of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a complex coenzyme A derivative whose biological significance is not yet fully elucidated in publicly available scientific literature. While its precise metabolic niche remains to be definitively characterized, existing data from metabolic modeling and its structural similarity to intermediates in branched-chain fatty acid and isoprenoid metabolism suggest a potential role within peroxisomal catabolic pathways. This technical guide synthesizes the currently available, albeit limited, information on this molecule and posits a hypothetical metabolic context based on related pathways. The purpose of this document is to provide a foundational resource for researchers and drug development professionals interested in exploring the function of this and structurally similar molecules.

Introduction

Coenzyme A (CoA) thioesters are central to a vast array of metabolic processes, including fatty acid oxidation, the Krebs cycle, and the synthesis of complex lipids and secondary metabolites. The intricate structure of this compound, featuring two methyl branches, a methylene group, and a ketone at the beta-position, suggests its involvement in a highly specific enzymatic pathway. The presence of a 3-oxoacyl-CoA moiety is characteristic of intermediates in beta-oxidation. However, the additional methyl and methylene groups imply a non-canonical metabolic route, likely for the degradation of complex branched-chain lipids.

Physicochemical Properties

At present, detailed experimental data on the physicochemical properties of this compound are not available in peer-reviewed literature. For reference, the properties of a closely related, saturated compound, 2,6-dimethylheptanoyl-CoA, are provided in Table 1. It is important to note that the presence of the methylene group and the ketone in the target molecule will alter these properties.

Table 1: Physicochemical Properties of 2,6-Dimethylheptanoyl-CoA

| Property | Value | Source |

| Molecular Formula | C30H52N7O17P3S | PubChem |

| Molecular Weight | 907.8 g/mol | PubChem |

| Description | A medium-chain fatty acyl-CoA | PubChem |

Note: This data is for a related compound and should be used for reference with caution.

Postulated Biological Role and Metabolic Context

Direct evidence for the biological role of this compound is currently lacking. However, several pieces of indirect evidence point towards its involvement in peroxisomal metabolism.

A structurally related molecule, 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA , has been identified as a metabolite within the Mouse-GEM (Genome-Scale Metabolic Model). This suggests that our molecule of interest, the 3-oxo form, is likely its immediate precursor in a dehydrogenation reaction, a canonical step in beta-oxidation.

Furthermore, within a metabolic interaction database, a reaction has been noted in the peroxisome involving the conversion of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA to 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This reaction is associated with the uncharacterized protein CG9577, suggesting a novel enzymatic function. This finding strongly implicates this compound in a peroxisomal pathway that processes complex, branched-chain, and potentially unsaturated acyl-CoA molecules.

The structure of the molecule, with its dimethyl branches, bears resemblance to intermediates in the degradation of isoprenoids, such as phytanic acid and pristanic acid. These pathways are known to occur in peroxisomes and involve a series of alpha- and beta-oxidation steps to handle the methyl branches that would otherwise block standard beta-oxidation.

Based on this information, we can propose a hypothetical metabolic context for this compound.

Uncharted Territory: The Enigmatic Role of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in Secondary Metabolism

A comprehensive review of available scientific literature and metabolic databases reveals a significant knowledge gap surrounding the involvement of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in secondary metabolism. Despite its confirmed existence as a chemical entity, its biosynthetic origins, enzymatic machinery, and specific functions within the intricate web of natural product synthesis remain largely uncharacterized.

Initial investigations into the role of this compound in the vast landscape of secondary metabolism have drawn a blank. While this coenzyme A derivative is listed in chemical supplier catalogs and metabolic databases, there is a conspicuous absence of peer-reviewed research detailing its biosynthesis, its incorporation into natural products, or the enzymes responsible for its formation. Broader inquiries into the biosynthesis of polyketides—a major class of secondary metabolites—and the use of unusual acyl-CoA extender units have also failed to specifically identify this molecule.

This lack of information prevents a detailed analysis of its potential significance for researchers, scientists, and drug development professionals. Key aspects that are crucial for a technical understanding, such as quantitative data on its production, detailed experimental protocols for its study, and its position within cellular signaling pathways, are not available in the current body of scientific literature.

The Search for a Biosynthetic Context

Polyketide natural products are assembled in a modular fashion, utilizing a variety of acyl-CoA precursors as building blocks.[1] The structural diversity of polyketides is, in part, a reflection of the wide array of starter and extender units that can be incorporated by polyketide synthases (PKSs).[2] While common extender units like malonyl-CoA and methylmalonyl-CoA are well-understood, the biosynthesis of more complex, "unusual" extender units is an area of active research.[3] These atypical building blocks are often key to the unique biological activities of the final natural product.

Given the structure of this compound, with its dimethylation and exocyclic methylene group, it is plausible that it could serve as a specialized extender unit in a yet-to-be-discovered polyketide biosynthetic pathway. The formation of such a molecule would likely require a suite of dedicated enzymes, including specialized acyl-CoA ligases or synthases, and potentially enzymes that introduce the methyl and methylene functionalities. However, without direct experimental evidence, this remains speculative.

Future Directions and a Call for Research

The current void in our understanding of this compound presents an opportunity for discovery. Future research efforts could be directed towards:

-

Genome Mining: Searching the genomes of prolific secondary metabolite producers, such as bacteria from the genus Streptomyces or fungi from the genus Aspergillus, for uncharacterized PKS gene clusters that may encode the enzymatic machinery required for the synthesis and utilization of this unique acyl-CoA.

-

Metabolomic Profiling: Employing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to screen extracts from diverse microorganisms for the presence of this compound and any related natural products.

-

Enzymatic Characterization: If a candidate biosynthetic gene cluster is identified, the heterologous expression and biochemical characterization of the encoded enzymes would be essential to elucidate the biosynthetic pathway and the specific roles of each protein.

References

The Undiscovered Path: A Technical Guide to the Putative Biosynthetic Pathway of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Disclaimer: As of late 2025, a comprehensive review of scientific literature and biochemical databases reveals no established or published biosynthetic pathway for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. The information presented herein is a theoretical, putative pathway constructed from fundamental principles of biochemistry, drawing parallels with known fatty acid and polyketide biosynthetic routes. This document is intended for researchers, scientists, and drug development professionals as a conceptual framework for future investigation.

Introduction

This compound is a complex coenzyme A derivative whose biological origin and function remain uncharacterized. Its structure, featuring a heptanoyl backbone with methyl and methylene substitutions and a beta-keto group, suggests a potential role as an intermediate in a polyketide or modified fatty acid biosynthetic pathway. Understanding its formation is crucial for elucidating its potential biological activities and for the rational design of biosynthetic pathways to produce novel bioactive compounds. This guide proposes a hypothetical biosynthetic pathway for this molecule, outlining the requisite enzymatic steps and potential precursor molecules.

Proposed Putative Biosynthetic Pathway

The proposed pathway for the biosynthesis of this compound is envisioned as a modified fatty acid or polyketide synthesis pathway, likely involving a Type I or Type II polyketide synthase (PKS) or a fatty acid synthase (FAS) system with specialized tailoring enzymes. The pathway can be conceptually divided into initiation, elongation, and modification steps.

The proposed pathway initiates with a primer unit, likely Isovaleryl-CoA, derived from the degradation of branched-chain amino acids such as leucine. This is followed by two rounds of elongation with methylmalonyl-CoA as the extender unit, introducing the methyl groups at positions 2 and 4 (which becomes position 6 after a subsequent rearrangement). A final elongation with malonyl-CoA, followed by specific enzymatic modifications, would lead to the final product.

Caption: A hypothetical enzymatic pathway for the biosynthesis of this compound.

Quantitative Data

No quantitative data regarding the biosynthesis of this compound is currently available in the public domain. Future research should focus on identifying the producing organism and quantifying the intermediates and final product, as well as determining the kinetic parameters of the involved enzymes.

A hypothetical table for future experimental data is presented below:

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) |

| Acyl-CoA Ligase (putative) | Isovaleric acid, CoA | - | - |

| β-Ketoacyl Synthase I | Isovaleryl-ACP, Methylmalonyl-CoA | - | - |

| β-Ketoacyl Synthase II | Acyl-ACP, Methylmalonyl-CoA | - | - |

| β-Ketoacyl Synthase III | Acyl-ACP, Malonyl-CoA | - | - |

| Dehydrogenase (putative) | Hydroxyacyl-ACP | - | - |

| Isomerase (putative) | Enoyl-ACP | - | - |

Experimental Protocols

As the biosynthetic pathway has not been elucidated, no specific experimental protocols exist. However, a general workflow for the discovery and characterization of this pathway is proposed below. This workflow can serve as a template for researchers entering this field.

Caption: A logical workflow for the discovery and characterization of the biosynthetic pathway.

Key Methodologies (Hypothetical)

-

Genome Mining: Putative polyketide synthase (PKS) or fatty acid synthase (FAS) gene clusters would be identified from the genome of a producing organism using bioinformatics tools like antiSMASH.

-

Gene Inactivation: Targeted gene knockouts of candidate synthases would be performed using CRISPR-Cas9 or homologous recombination to observe the abolishment of product formation.

-

Heterologous Expression: The identified gene cluster would be expressed in a heterologous host, such as E. coli or Streptomyces coelicolor, to confirm its role in the biosynthesis.

-

In Vitro Enzymatic Assays: Recombinant enzymes would be purified and their activity assayed with predicted substrates to determine their specific function and kinetic parameters. Substrate feeding experiments with isotopically labeled precursors could also be employed.

Conclusion and Future Directions

The biosynthesis of this compound remains an open question in natural product biochemistry. The putative pathway presented in this guide, based on established principles of fatty acid and polyketide synthesis, provides a foundational hypothesis for future research. The immediate next steps should focus on the identification of an organism that produces this molecule. Subsequent genomic and metabolomic analyses, guided by the proposed experimental workflow, will be critical in unraveling the true biosynthetic route. Elucidation of this pathway will not only contribute to our fundamental understanding of microbial metabolism but could also pave the way for the bioengineering of novel compounds with potential applications in medicine and biotechnology.

An In-depth Technical Guide to the Potential Biosynthetic Role of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in Natural Product Synthesis

Disclaimer: As of late 2025, there are no known natural products definitively biosynthesized from 2,6-dimethyl-5-methylene-3-oxo-heptanoyl-CoA. This technical guide, therefore, explores the potential role of this molecule as a precursor in polyketide biosynthesis, drawing parallels with known biosynthetic pathways of structurally related natural products. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the expanding field of polyketide engineering and biosynthesis.

Introduction

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. Their biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The structural diversity of polyketides arises in part from the wide variety of starter and extender units that can be incorporated into the growing polyketide chain. While common starter units include acetyl-CoA and propionyl-CoA, the incorporation of more complex, "unusual" precursors is a key mechanism for generating novel chemical scaffolds.

The molecule this compound possesses several structural features—a branched dimethyl pattern, a methylene group, and a β-keto functionality—that suggest it could serve as a unique starter or extender unit in a polyketide synthase pathway. This guide will explore the hypothetical biosynthesis of a natural product derived from this precursor, detailing the potential enzymatic steps, relevant experimental protocols for investigation, and illustrative quantitative data.

Hypothetical Biosynthesis of "Dimethacrolide" from this compound

For the purpose of this technical guide, we propose a hypothetical polyketide, which we will refer to as "Dimethacrolide." The biosynthesis of Dimethacrolide is envisioned to be initiated by the loading of this compound onto a modular Type I PKS.

The proposed biosynthetic pathway for the aglycone of Dimethacrolide is as follows:

-

Initiation: The starter unit, this compound, is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS.

-

Elongation: The initial chain is then extended by the sequential addition of three malonyl-CoA extender units. Each extension module of the PKS would catalyze a Claisen condensation, followed by specific reductive modifications (ketoreduction, dehydration, and enoylreduction) to shape the growing polyketide backbone.

-

Termination: Following the final extension, the polyketide chain is released from the PKS, often accompanied by cyclization to form a macrolactone ring, a common feature of polyketide natural products.

This hypothetical pathway would result in a macrolide with a side chain derived from the unique starter unit, featuring the characteristic dimethyl and methylene functionalities.

Visualizing the Hypothetical Biosynthetic Pathway

Caption: Hypothetical biosynthetic pathway of Dimethacrolide aglycone.

Quantitative Data Summary

The following tables present illustrative quantitative data that would be relevant to the characterization of a novel polyketide like Dimethacrolide and the enzymes involved in its biosynthesis. The values are based on typical data reported for analogous polyketide systems.

Table 1: Illustrative Kinetic Parameters for PKS Module Enzymes

| Enzyme/Domain | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| Loading Module AT | This compound | 50 | 15 | 5.0 x 103 |

| Module 1 AT | Malonyl-CoA | 100 | 30 | 5.0 x 103 |

| Module 1 KR | β-ketoacyl-ACP | 25 | 50 | 3.3 x 104 |

| Module 2 DH | β-hydroxyacyl-ACP | 75 | 120 | 2.7 x 104 |

Table 2: Illustrative NMR Spectroscopic Data for a Key Moiety of Dimethacrolide

| Position | 13C Chemical Shift (δC, ppm) | 1H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| C-2' | 45.2 | 2.85 (m) |

| C-3' | 210.5 | - |

| C-4' | 48.1 | 2.60 (dd, 15.0, 5.0) |

| C-5' | 145.8 | - |

| C-5' (CH2) | 112.3 | 5.10 (s), 5.15 (s) |

| C-6' | 38.9 | 2.20 (m) |

| C-6' (CH3) | 22.5 | 1.05 (d, 6.5) |

| C-7' | 22.5 | 1.05 (d, 6.5) |

Experimental Protocols

Investigating a novel biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in characterizing the biosynthesis of a hypothetical natural product like Dimethacrolide.

Heterologous Expression of the PKS Gene Cluster

Objective: To produce Dimethacrolide in a genetically tractable host organism for characterization and to facilitate enzyme studies.

Methodology:

-

Gene Cluster Identification: The putative PKS gene cluster is identified from the producer organism's genome through bioinformatics analysis, searching for conserved PKS domains.

-

Cloning: The entire gene cluster is cloned into an appropriate expression vector (e.g., a bacterial artificial chromosome or a plasmid with a suitable promoter).

-

Host Transformation: The expression construct is introduced into a heterologous host, such as Streptomyces coelicolor or Escherichia coli. For E. coli, co-expression of a phosphopantetheinyl transferase (to activate the ACP domains) is often necessary.

-

Culture and Induction: The recombinant host is cultured under conditions optimized for polyketide production. Expression of the PKS genes is induced at the appropriate growth phase.

-

Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC-MS to detect the presence of the novel polyketide.

In Vitro PKS Enzyme Assays

Objective: To determine the function and substrate specificity of individual PKS domains.

Methodology:

-

Protein Expression and Purification: Individual PKS domains or modules are subcloned into expression vectors, often with an affinity tag (e.g., His-tag), and expressed in E. coli. The proteins are then purified using affinity chromatography.

-

Acyltransferase (AT) Assay:

-

A reaction mixture is prepared containing the purified AT domain, the ACP domain, and the radiolabeled substrate (e.g., [14C]malonyl-CoA).

-

The reaction is incubated, and then the protein is separated by SDS-PAGE.

-

The gel is exposed to a phosphor screen to visualize the radiolabeled ACP, confirming the transfer of the substrate.

-

-

Ketosynthase (KS) Assay:

-

The KS domain is incubated with the acylated ACP (from the previous module) and a malonyl-ACP (the extender unit).

-

The reaction progress is monitored by HPLC-MS to detect the formation of the elongated, β-ketoacyl-ACP product.

-

Structure Elucidation of the Natural Product

Objective: To determine the chemical structure of the isolated polyketide.

Methodology:

-

Isolation and Purification: The natural product is purified from the culture extract using a combination of chromatographic techniques, such as silica gel chromatography and preparative HPLC.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, providing clues about the substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A suite of NMR experiments is conducted, including 1H, 13C, COSY, HSQC, and HMBC.

-

These experiments provide information about the carbon skeleton, proton environments, and connectivity of atoms within the molecule, allowing for the complete elucidation of the planar structure and relative stereochemistry.

-

Signaling Pathways and Logical Relationships

The biological activity of a novel polyketide is of paramount interest. If Dimethacrolide were found to have, for example, anti-inflammatory properties, a key area of investigation would be its effect on relevant signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Dimethacrolide.

Conclusion

While the existence of natural products derived from this compound remains to be discovered, the principles of polyketide biosynthesis provide a robust framework for predicting their potential formation and for designing experiments to investigate them. The structural uniqueness of this precursor suggests that any resulting natural products would likely possess novel chemical scaffolds and potentially valuable biological activities. The methodologies and illustrative data presented in this guide offer a roadmap for the discovery and characterization of such compounds, highlighting the exciting possibilities at the interface of natural product chemistry, enzymology, and synthetic biology.

The Untapped Potential of a Terpene-Derived Metabolite: A Technical Guide to 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA as a Putative Polyketide Synthase Precursor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a known intermediate in terpene degradation pathways. It further explores the theoretical potential of this molecule as a novel precursor for polyketide biosynthesis, offering a prospective guide for research and development in natural product synthesis and diversification.

Executive Summary

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and pharmaceutically important natural products. The chemical identity of the final polyketide is largely determined by the starter and extender units utilized by the PKS. While acetyl-CoA and malonyl-CoA are the most common precursors, the incorporation of unusual building blocks is a key strategy for generating novel polyketides. This guide focuses on this compound, a coenzyme A derivative identified as an intermediate in the catabolism of terpenes such as pinene and geraniol. Although its established role is in a degradative pathway, its unique chemical structure presents an intriguing possibility for its use as a non-canonical starter or extender unit in polyketide synthesis. This document will detail the known biochemistry of this compound, analyze its structural features in the context of PKS substrates, and propose hypothetical pathways for its integration into polyketide biosynthesis, thereby providing a roadmap for future research in this innovative area.

Known Biological Context: The Terpene Degradation Pathway

Currently, this compound is recognized as a metabolite in the "Pinene, camphor and geraniol degradation" pathway, cataloged in the KEGG database under pathway ID bsu00907. This pathway has been studied in organisms such as Bacillus subtilis.

The formation and consumption of this compound within this pathway are depicted in the following reaction scheme:

Table 1: Key Reactions Involving this compound in the bsu00907 Pathway

| Reaction ID | Substrate(s) | Enzyme Class | Product(s) |

| R06413 | 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, NAD+ | Oxidoreductase (1.1.-.-) | This compound, NADH, H+ |

| R06414 | This compound, CoA | C-acetyltransferase (2.3.1.-) | 3-Isopropylbut-3-enoyl-CoA, Propanoyl-CoA |

Biosynthetic and Degradative Logic

The logical flow of this pathway is catabolic, breaking down larger terpene structures into smaller, metabolically accessible units like propanoyl-CoA. The following diagram illustrates the position of this compound within this degradative cascade.

Caption: Catabolic pathway of this compound.

Hypothetical Role as a Polyketide Synthase Precursor

Despite its known role in catabolism, the chemical structure of this compound warrants consideration as a potential PKS precursor. PKSs, particularly type I and type II systems, are known to exhibit a degree of substrate promiscuity, accepting non-native starter and extender units.

Structural Analysis and Comparison to Known PKS Precursors

The structure of this compound features a β-ketoacyl-CoA moiety, which is a common characteristic of PKS extender units (after carboxylation) and intermediates. Its branched and unsaturated nature could lead to the formation of novel polyketide backbones with unique functionalities.

Proposed Experimental Workflow for Validation

To investigate the potential of this compound as a PKS precursor, a systematic experimental approach is required. The following workflow outlines a potential research strategy.

Caption: Proposed workflow for validating the PKS precursor hypothesis.

Potential Signaling Pathway for Precursor Supply

For in vivo production of novel polyketides using this precursor, a synthetic metabolic pathway could be engineered to channel intermediates from terpene degradation into polyketide synthesis. This would involve the controlled expression of specific enzymes from the bsu00907 pathway and a target PKS in a suitable heterologous host.

Caption: Engineered pathway for novel polyketide synthesis.

Methodologies for Key Experiments

Chemoenzymatic Synthesis of this compound

A potential route for the synthesis of the target CoA ester involves the enzymatic oxidation of a chemically synthesized hydroxy precursor.

-

Chemical Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-N-acetylcysteamine (SNAC) thioester: This can be achieved through standard organic synthesis protocols, likely involving aldol additions and protection/deprotection steps.

-

Conversion to CoA thioester: The SNAC thioester can be converted to the corresponding CoA thioester using a promiscuous acyl-CoA synthetase or by chemical methods.

-

Enzymatic Oxidation: The purified 3-hydroxyacyl-CoA can be oxidized to the 3-oxoacyl-CoA using a suitable NAD+-dependent dehydrogenase. An enzyme with activity for this substrate would need to be identified, potentially from organisms known to metabolize terpenes.

In Vitro Polyketide Synthase Assays

-

PKS Expression and Purification: The target PKS (a known promiscuous synthase) is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography.

-

Assay Conditions: The assay mixture would typically contain the purified PKS, the synthesized this compound as a potential starter unit, a suitable extender unit (e.g., malonyl-CoA), and necessary cofactors (e.g., NADPH).

-

Product Detection: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify any new molecular weights corresponding to the expected polyketide products.

Quantitative Data Summary

Currently, there is a lack of quantitative data in the literature regarding the enzymatic kinetics and in vivo concentrations of this compound. The following table presents hypothetical data that would be crucial to obtain for evaluating its potential as a PKS precursor.

Table 2: Target Quantitative Data for Future Studies

| Parameter | Hypothetical Value | Significance |

| Km of Oxidoreductase (R06413) for 3-hydroxy precursor | 50 µM | Indicates the efficiency of precursor formation. |

| kcat of Oxidoreductase (R06413) | 10 s⁻¹ | Provides the turnover rate for precursor synthesis. |

| Km of Acetyltransferase (R06414) for the target CoA | 200 µM | A high Km might suggest intracellular accumulation, making it available for other enzymes. |

| Km of a promiscuous PKS for the target CoA (as a starter) | 500 µM | A measurable Km would confirm its ability to bind to the PKS active site. |

| Intracellular concentration in a terpene-degrading bacterium | 10-100 µM | Determines the physiological availability of the precursor. |

Conclusion and Future Outlook

This compound stands at the crossroads of catabolism and, potentially, anabolism. While its established role is in the breakdown of terpenes, its chemical structure is tantalizingly similar to intermediates in polyketide biosynthesis. The promiscuity of polyketide synthases opens a theoretical window for the utilization of such non-canonical precursors. The experimental frameworks and hypothetical pathways presented in this guide offer a starting point for researchers to explore this untapped potential. Success in this area could lead to the development of novel polyketide-based therapeutics by bridging the metabolic worlds of terpenes and polyketides. Future work should focus on the enzymatic characterization of the terpene degradation pathway and the screening of diverse PKSs for activity with this intriguing molecule.

Spectroscopic and Metabolic Insights into 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data and metabolic context for the acyl-coenzyme A (acyl-CoA) derivative, 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this document focuses on predicted mass spectrometry characteristics and provides detailed, representative experimental protocols for its analysis based on established methodologies for similar acyl-CoA compounds. Furthermore, this guide explores the role of acyl-CoAs in metabolic pathways, particularly in polyketide biosynthesis, offering a broader context for the potential biological significance of this compound.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products like polyketides.[1][2] Their diverse structures and reactive thioester linkage make them crucial building blocks and regulatory molecules within the cell.[1] this compound is a specific acyl-CoA derivative whose detailed spectroscopic characterization and biological role are not yet extensively documented in public databases. This guide aims to consolidate the available information and provide a practical framework for researchers interested in studying this and related compounds.

Spectroscopic Data

A thorough search of public scientific databases did not yield any experimental spectroscopic data (NMR or mass spectrometry) for this compound. This section, therefore, presents predicted mass spectrometry data to aid in the preliminary identification of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, as calculated by computational models. These values can serve as a reference for mass spectrometry-based detection and identification.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 934.22188 |

| [M+Na]⁺ | 956.20382 |

| [M+K]⁺ | 972.17776 |

| [M+NH₄]⁺ | 951.24842 |

| [M-H]⁻ | 932.20732 |

| [M+HCOO]⁻ | 978.21280 |

| [M+CH₃COO]⁻ | 992.22845 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, no experimental ¹H or ¹³C NMR data for this compound has been found in the public domain. Researchers seeking to characterize this compound would need to perform de novo spectral acquisition and interpretation.

Experimental Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following protocol is a representative methodology for the analysis of acyl-CoA compounds, adapted from established procedures for similar molecules.[3][4][5] This can be used as a starting point for developing a specific method for this compound.

Sample Preparation (from cell culture)

-

Cell Lysis: Harvest cells and lyse them in a cold extraction solvent (e.g., 80:20 methanol:water with internal standards).

-

Protein Precipitation: Precipitate proteins by centrifugation at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 50% methanol in water).

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the acyl-CoAs. A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.

-

Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan mode for qualitative analysis.

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

-

Data Analysis: Data is processed using appropriate software to integrate peak areas and determine concentrations based on a standard curve.

Biological Context and Signaling Pathways

Acyl-CoAs are fundamental building blocks in the biosynthesis of polyketides, a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties.[6][7] The biosynthesis of polyketides is catalyzed by large, multi-domain enzymes known as polyketide synthases (PKS).

Role in Polyketide Biosynthesis

The following diagram illustrates the general role of an acyl-CoA, such as this compound, as a potential extender unit in a simplified polyketide biosynthesis pathway.

Caption: Generalized workflow of polyketide biosynthesis.

This diagram shows that a "starter unit" initiates the process, and "extender units" are sequentially added by the PKS enzyme complex to elongate the polyketide chain. The specific structure of the acyl-CoA extender unit contributes to the final chemical structure and complexity of the resulting polyketide natural product.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides valuable predicted mass spectrometry data and a robust, adaptable experimental protocol for its analysis. Understanding the role of such acyl-CoA derivatives within the broader context of metabolic pathways, like polyketide biosynthesis, is crucial for advancing research in natural product discovery and metabolic engineering. The information and methodologies presented herein offer a foundational resource for scientists and researchers to further investigate the chemical and biological properties of this and other novel acyl-CoA molecules.

References

- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 2. Acyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyketide - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

Technical Guide: Physicochemical Properties of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the chemical formula and molecular weight of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a complex acyl-Coenzyme A derivative. Such molecules are often encountered as intermediates in the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] This guide outlines the derivation of the compound's fundamental physicochemical properties, presents the data in a structured format, and describes standard methodologies for their experimental verification.

Introduction

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, primarily involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[4][5] It functions as a carrier for acyl groups, forming thioester derivatives such as this compound.[4][6] The acyl portion of this molecule possesses features characteristic of an intermediate in a polyketide synthesis pathway, including methyl branching and varied oxygenation patterns.[1][7] Understanding the precise chemical formula and molecular weight of such intermediates is a critical first step in structural elucidation, metabolic pathway analysis, and the bioengineering of novel therapeutic compounds.[1]

Chemical Formula and Molecular Weight

The chemical identity of this compound is derived from the covalent linkage of a C10H15O2 acyl group to a Coenzyme A molecule via a thioester bond. The chemical formula for Coenzyme A is C21H36N7O16P3S.[4][5][8][9] Based on the systematic name, the final chemical formula and molecular weight have been determined.[10][11]

Data Presentation

The following table summarizes the key quantitative data for the molecule.

| Property | Value |

| Chemical Formula | C31H50N7O18P3S |

| Average Molecular Weight | 933.75 g/mol [11] |

| Monoisotopic Mass | 933.2146 Da |

Table 1: Summary of Physicochemical Properties

Elemental Composition and Weight Contribution

The table below details the contribution of each element to the total molecular weight, based on standard atomic weights.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 31 | 12.011 | 372.341 |

| Hydrogen | H | 50 | 1.008 | 50.400 |

| Nitrogen | N | 7 | 14.007 | 98.049 |

| Oxygen | O | 18 | 15.999 | 287.982 |

| Phosphorus | P | 3 | 30.974 | 92.922 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Total | 933.759 |

Table 2: Elemental Composition

Experimental Protocols

While the molecular formula can be deduced from the known structure, its molecular weight must be confirmed experimentally. High-resolution mass spectrometry is the standard technique for this purpose.

Methodology: Molecular Weight Verification via Mass Spectrometry

Objective: To experimentally determine the mass-to-charge ratio (m/z) of this compound and confirm its molecular weight.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Dissolve a purified sample of this compound in a suitable solvent system (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for positive ion mode) to a final concentration of approximately 1-10 µM.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known calibration standard mixture to ensure high mass accuracy.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.

-

-

Mass Analysis:

-

Analyze the generated ions in the mass spectrometer. For this molecule, positive ion mode is typically used, and the protonated molecule [M+H]+ would be the primary ion of interest.

-

Acquire data over a relevant m/z range (e.g., m/z 200-1200).

-

-

Data Interpretation:

-

Identify the peak corresponding to the [M+H]+ adduct.

-

The expected m/z for the protonated molecule would be approximately 934.22188.

-

Compare the experimentally measured m/z value to the theoretical value calculated from the chemical formula. The difference should be within a few parts-per-million (ppm) for a high-resolution instrument, confirming the elemental composition.

-

Visualization of Workflow

The logical flow for determining and verifying the physicochemical properties of a target compound like this compound can be visualized as follows.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Coenzyme A, Coenzymum A, CoA, CoASH, HSCoA, Acetyl-CoA [jiagen.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Polyketide - Wikipedia [en.wikipedia.org]

- 8. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ChemComp-COA: COENZYME A - Yorodumi [pdbj.org]

- 10. PubChemLite - this compound (C31H50N7O18P3S) [pubchemlite.lcsb.uni.lu]

- 11. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a complex acyl-Coenzyme A thioester, likely an intermediate in the biosynthesis of a polyketide natural product. Polyketides are a diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1][2] They are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[3] The structural complexity of polyketides arises from the use of various starter and extender units and a series of enzymatic modifications.[1][2]

The structure of this compound suggests a biosynthetic origin involving a branched-chain starter unit, at least two rounds of chain extension, and specific modifications by PKS domains and likely a crotonyl-CoA carboxylase/reductase (CCR) homolog. CCRs are enzymes that catalyze the reductive carboxylation of α,β-unsaturated acyl-CoA substrates to generate substituted malonyl-CoA extender units, which are key for introducing structural diversity into polyketides.[4]

These application notes provide a plausible biosynthetic pathway for this compound and detailed protocols for its chemo-enzymatic synthesis. The protocols are designed to be adaptable and provide a framework for the expression and purification of the necessary enzymes, the execution of the enzymatic reactions, and the analysis of the final product.

Proposed Biosynthetic Pathway

The synthesis of this compound can be envisioned through a multi-step enzymatic pathway involving a Type I Polyketide Synthase (PKS) module and a Crotonyl-CoA Carboxylase/Reductase (CCR) homolog. The proposed pathway begins with a branched-chain starter unit and proceeds through two modules of chain elongation and modification.

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Cloning, Expression, and Purification of PKS Modules and CCR

This protocol describes the general steps for obtaining the purified enzymes required for the synthesis.

1. Gene Synthesis and Cloning:

- Identify gene sequences for a PKS loading module that accepts branched-chain starter units, a PKS extension module with the desired domain organization (e.g., KS-AT-KR-ACP and KS-AT-KR-DH-ACP), and a promiscuous CCR homolog.[4]

- Codon-optimize the gene sequences for expression in E. coli.

- Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).[5]

2. Heterologous Expression:

- Transform E. coli BL21(DE3) cells with the expression plasmids.

- Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at 16-18°C.

- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

3. Protein Purification:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).

- Lyse the cells by sonication or high-pressure homogenization.

- Clarify the lysate by centrifugation (e.g., 20,000 x g for 45 minutes at 4°C).

- Purify the His-tagged proteins using Ni-NTA affinity chromatography.

- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

- Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

- Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

- Assess protein purity by SDS-PAGE and concentration using a Bradford assay or Nanodrop.

- Flash-freeze the purified enzymes in liquid nitrogen and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis

This protocol outlines the setup of the enzymatic reaction to produce the target molecule.

1. Reaction Components:

- Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).

- Prepare stock solutions of substrates and cofactors: Isobutyryl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH, and Coenzyme A.

2. Reaction Setup:

- In a microcentrifuge tube, combine the following components in the specified order:

- Reaction Buffer

- Purified PKS loading module (final concentration: 1-5 µM)

- Purified PKS extension module 1 (final concentration: 1-5 µM)

- Purified PKS extension module 2 (final concentration: 1-5 µM)

- Purified CCR enzyme (final concentration: 1-5 µM)

- NADPH (final concentration: 1-2 mM)

- Malonyl-CoA (final concentration: 0.5-1 mM)

- Methylmalonyl-CoA (final concentration: 0.5-1 mM)

- Pre-incubate the mixture at 30°C for 5 minutes.

- Initiate the reaction by adding the starter unit, Isobutyryl-CoA (final concentration: 0.2-0.5 mM).

3. Reaction Incubation and Termination:

- Incubate the reaction at 30°C for 2-4 hours.

- Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the enzymes.

- Vortex and centrifuge at high speed (e.g., 16,000 x g for 10 minutes) to pellet the precipitated protein.

- Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Product Analysis by HPLC and LC-MS

This protocol describes the analysis of the reaction mixture to identify and quantify the product.

1. HPLC Analysis:

- Use a C18 reverse-phase HPLC column.

- Employ a gradient elution method with two solvents:

- Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

- Solvent B: Acetonitrile with 0.1% TFA or formic acid.

- A typical gradient could be: 5-95% Solvent B over 30 minutes.

- Monitor the elution at 260 nm (for the adenine moiety of CoA) and other relevant wavelengths.[6]

- Compare the retention time of the product peak with authentic standards if available.

2. LC-MS Analysis:

- Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

- Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.

- The expected mass of this compound can be calculated and used to extract the corresponding ion chromatogram.

- Perform tandem MS (MS/MS) on the parent ion to confirm its identity by fragmentation analysis. Characteristic fragments of the CoA moiety can be used for identification.[7][8]

Data Presentation

Table 1: Typical Reaction Mixture for In Vitro Synthesis

| Component | Stock Concentration | Volume (µL) for 100 µL reaction | Final Concentration |

| 1 M Phosphate Buffer (pH 7.2) | 1 M | 10 | 100 mM |

| Purified Enzymes (each) | 100 µM | 1-5 | 1-5 µM |

| NADPH | 20 mM | 10 | 2 mM |

| Malonyl-CoA | 10 mM | 10 | 1 mM |

| Methylmalonyl-CoA | 10 mM | 10 | 1 mM |

| Isobutyryl-CoA | 5 mM | 10 | 0.5 mM |

| Nuclease-free water | - | to 100 µL | - |

Table 2: Representative Kinetic Parameters for PKS and CCR Enzymes

| Enzyme Type | Substrate | Km (µM) | kcat (min⁻¹) | Reference |

| PKS (AT domain) | Malonyl-CoA | 20 - 100 | 50 - 200 | [2] |

| PKS (AT domain) | Methylmalonyl-CoA | 30 - 150 | 40 - 180 | [2] |

| CCR | Crotonyl-CoA | 10 - 50 | 100 - 500 | [9] |

| CCR | (E)-2-Hexenoyl-CoA | 15 - 60 | 80 - 400 | [1] |

Visualization of Experimental Workflow

Caption: General experimental workflow for the enzymatic synthesis and analysis of the target molecule.

References

- 1. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 4. Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

Application Notes and Protocols for the Chemical Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chemical synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA and its analogs. The synthesis is strategically designed in two main stages: the preparation of the carboxylic acid precursor, 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid, followed by its coupling with Coenzyme A (CoA). The protocols herein are based on established organic chemistry principles and provide a comprehensive guide for researchers in medicinal chemistry and drug discovery. The synthesized analogs can serve as valuable tools for studying enzyme kinetics, as metabolic probes, or as potential inhibitors of enzymes involved in fatty acid metabolism.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a myriad of metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Synthetic analogs of these vital biomolecules are indispensable for elucidating enzymatic mechanisms, screening for potential therapeutic agents, and understanding metabolic regulation.[3][4] The target molecule, this compound, possesses a unique α,β-unsaturated ketone moiety, a Michael acceptor which can potentially interact with biological nucleophiles, making it an interesting candidate for inhibitor design.[5] This document outlines a robust synthetic strategy and detailed experimental procedures for its preparation.

Synthesis Strategy

The overall synthetic strategy is bifurcated into two key phases:

-

Synthesis of the Precursor Acid: The synthesis of 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid is proposed to proceed through a four-step sequence starting from commercially available materials. This involves a Claisen condensation to form a β-keto ester, followed by alkylation, introduction of the methylene group via a Wittig reaction, and finally, hydrolysis of the ester to the desired carboxylic acid.[6][7][8][9]

-

Coupling with Coenzyme A: The synthesized precursor acid is then activated and coupled with the free thiol of Coenzyme A to yield the final product. A common and efficient method for this transformation is the use of 1,1'-carbonyldiimidazole (CDI) as the activating agent.[10][11]

Experimental Protocols

Part 1: Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid

Step 1: Synthesis of Ethyl 2-methyl-3-oxopentanoate (β-Keto Ester Formation via Claisen Condensation)

-

Reaction: Ethyl propionate is treated with a strong base, such as sodium ethoxide, to undergo a Claisen condensation, yielding the β-keto ester.[12][13]

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, slowly add ethyl propionate (2.0 eq) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain ethyl 2-methyl-3-oxopentanoate.

-

Step 2: Synthesis of Ethyl 2,6-dimethyl-5-oxo-heptanoate (Alkylation of β-Keto Ester)

-

Reaction: The α-proton of the β-keto ester is abstracted by a base, and the resulting enolate is alkylated with 1-bromo-3-methylbutane.[7][14]

-

Procedure:

-

To a solution of ethyl 2-methyl-3-oxopentanoate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C, then add 1-bromo-3-methylbutane (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

-

Step 3: Synthesis of Ethyl 2,6-dimethyl-5-methylene-3-oxo-heptanoate (Wittig Reaction)

-

Reaction: The ketone functionality is converted to a methylene group using a Wittig reagent, such as methylenetriphenylphosphorane.[8][15][16]

-

Procedure:

-

Prepare the Wittig reagent in situ by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C.

-

Stir the resulting ylide solution for 1 hour at 0 °C.

-

Add a solution of ethyl 2,6-dimethyl-5-oxo-heptanoate (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide.

-

Step 4: Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid (Ester Hydrolysis)

-

Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[9][17]

-

Procedure:

-

Dissolve the ethyl 2,6-dimethyl-5-methylene-3-oxo-heptanoate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.

-

Part 2: Synthesis of this compound

Step 5: Coupling of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid with Coenzyme A

-

Reaction: The carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) and then reacted with the free thiol of Coenzyme A.[10][11]

-

Procedure:

-

Dissolve 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid (1.5 eq) in anhydrous THF and add CDI (1.5 eq).

-

Stir the solution at room temperature for 1-2 hours under an inert atmosphere.

-

In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in a sodium bicarbonate buffer (pH 7.5).

-

Slowly add the activated acid solution to the Coenzyme A solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by reverse-phase HPLC.

-

Upon completion, purify the crude product by preparative reverse-phase HPLC.

-

Lyophilize the collected fractions to obtain the pure this compound.

-

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Product Name | Starting Material | Typical Yield (%) | Purity (by HPLC/NMR) |

| 1 | Ethyl 2-methyl-3-oxopentanoate | Ethyl propionate | 60-70 | >95% |

| 2 | Ethyl 2,6-dimethyl-5-oxo-heptanoate | Ethyl 2-methyl-3-oxopentanoate | 50-60 | >95% |

| 3 | Ethyl 2,6-dimethyl-5-methylene-3-oxo-heptanoate | Ethyl 2,6-dimethyl-5-oxo-heptanoate | 40-50 | >90% |

| 4 | 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid | Ethyl 2,6-dimethyl-5-methylene-3-oxo-heptanoate | 80-90 | >98% |

| 5 | This compound | 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid | 30-40 | >95% (by HPLC) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR (D₂O) | δ (ppm): ~6.0-6.5 (m, 2H, =CH₂), signals for CoA moiety (adenine, ribose, pantothenate protons), ~2.5-3.0 (m, CH₂-S), ~1.0-1.2 (d, 6H, 2 x CH₃), ~0.8-1.0 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (D₂O) | δ (ppm): ~200-210 (C=O, ketone), ~195-200 (C=O, thioester), ~140-150 (C=CH₂), ~120-130 (=CH₂), signals for CoA moiety, signals for the acyl chain carbons. |

| Mass Spectrometry | ESI-MS (negative ion mode): Expected [M-H]⁻ at m/z corresponding to the calculated molecular weight. MS/MS fragmentation would show characteristic loss of the pantetheine phosphate group.[18][19] |

Visualizations

Synthetic Workflow

Caption: Chemical synthesis workflow for this compound.

Putative Biological Signaling Pathway

The α,β-unsaturated ketone functionality within the synthesized analog suggests it could act as a Michael acceptor, enabling covalent modification of nucleophilic residues (e.g., cysteine) in enzyme active sites. A plausible biological target could be enzymes within the fatty acid metabolism pathway, such as acyl-CoA dehydrogenases or thiolases, leading to their inhibition.[4]

Caption: Putative mechanism of enzyme inhibition by the synthesized analog.

References

- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 3. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 13. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Purification of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a complex branched-chain acyl-coenzyme A derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides. Branched-chain fatty acyl-CoAs, in particular, are involved in specialized metabolic routes and can act as signaling molecules, for instance, by activating nuclear receptors like PPARα[1][2]. The purity of such molecules is paramount for accurate in vitro studies, enzyme kinetics, and drug discovery applications.

Experimental Protocols

Principle of the Method

Reverse-phase HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the hydrophobic acyl-CoA molecules. A polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to elute the compounds. By gradually increasing the concentration of the organic solvent (a gradient), compounds are eluted in order of increasing hydrophobicity. The adenine ring of the coenzyme A moiety allows for detection by UV absorbance at 260 nm[3][5].

Materials and Reagents

-

Crude this compound extract

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Potassium phosphate monobasic (KH2PO4)

-

Phosphoric acid

-

0.45 µm filters for mobile phase and sample

-

RP-HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm)[4]

-

Lyophilizer

Procedure

-

Mobile Phase Preparation:

-

Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9. Dissolve the appropriate amount of KH2PO4 in HPLC-grade water, adjust the pH to 4.9 with phosphoric acid, and filter through a 0.45 µm membrane[5].

-

Mobile Phase B: 100% Acetonitrile. Filter through a 0.45 µm membrane.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a small volume of Mobile Phase A.

-

Centrifuge the sample to pellet any insoluble material.

-